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molecular formula C6H4BrNO2 B016424 4-Bromopyridine-2-carboxylic acid CAS No. 30766-03-1

4-Bromopyridine-2-carboxylic acid

Cat. No. B016424
M. Wt: 202.01 g/mol
InChI Key: RPHHYRNGCJYQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273747B2

Procedure details

A stirred solution of pyridyl bromide 153 (5.03 g, 29.0 mmol) in water (130 mL) is treated at RT with KMnO4 (4.72 g, 29.5 mmol) in one portion then heated to reflux 1.5 h. At this juncture more KMnO4 is added (4.72 g, 29.5 mmol) and the solution heated at reflux a further 2 h. Another portion of KMnO4 is then added (9.43 g, 59 mmol), the reaction heated at reflux a further 3 h then filtered whilst still hot, washing the isolated solids with boiling water (200 mL). The aqueous filtrate is then concentrated in vacuo to approximately 40 mL, acidified to pH 4 by careful addition of 1 M HCl and the resultant white precipitate isolated by filtration. The filtrate is then reduced in vacuo to approximately 10 mL and the forthcoming precipitate also isolated by filtration. Combining these two isolated precipitates gives the title compound.
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[O-:9][Mn](=O)(=O)=O.[K+].[OH2:15]>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:9])=[O:15])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.03 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
4.72 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
130 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux a further 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux a further 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
then filtered whilst still hot,
WASH
Type
WASH
Details
washing the isolated solids with boiling water (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous filtrate is then concentrated in vacuo to approximately 40 mL
ADDITION
Type
ADDITION
Details
acidified to pH 4 by careful addition of 1 M HCl
CUSTOM
Type
CUSTOM
Details
the resultant white precipitate isolated by filtration
CUSTOM
Type
CUSTOM
Details
the forthcoming precipitate also isolated by filtration
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
precipitates

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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